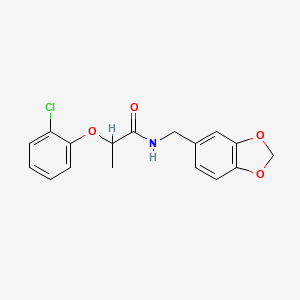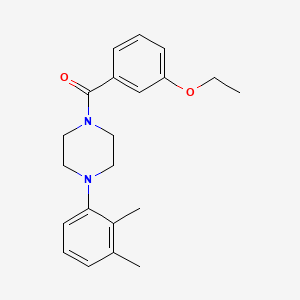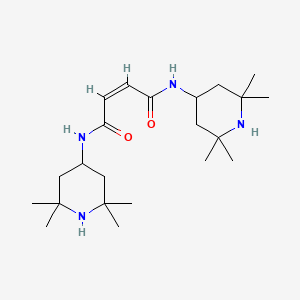
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its pharmacological properties. It belongs to the class of selective 5-HT2A receptor antagonists and has been used in various scientific research applications.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide acts as a selective antagonist of 5-HT2A receptors, which are a subtype of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological and psychological processes. 5-HT2A receptors are involved in regulating mood, cognition, perception, and other functions. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide blocks the binding of serotonin to these receptors, which leads to a decrease in their activity. This results in various physiological and psychological effects, depending on the specific brain region and the type of cells expressing these receptors.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to have various biochemical and physiological effects in different brain regions and cell types. It has been shown to decrease the activity of 5-HT2A receptors in the prefrontal cortex, which is involved in cognition and executive functions. This leads to a decrease in working memory, attention, and other cognitive processes. In the hippocampus, N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to decrease the activity of 5-HT2A receptors, which are involved in learning and memory. This leads to a decrease in long-term potentiation, which is a cellular mechanism underlying memory formation.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has several advantages for lab experiments. It is a selective 5-HT2A receptor antagonist, which allows for the investigation of the specific role of these receptors in various physiological and psychological processes. It has been extensively studied and has a well-established pharmacological profile. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide also has some limitations. It has a relatively short half-life and requires frequent dosing to maintain its effects. It also has poor solubility in water, which can limit its use in certain experimental paradigms.
未来方向
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide in scientific research. One area of interest is the investigation of the role of 5-HT2A receptors in neuropsychiatric disorders such as schizophrenia, depression, and anxiety. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has shown promise in preclinical studies as a potential therapeutic agent in these conditions. Another area of interest is the investigation of the role of 5-HT2A receptors in drug abuse and addiction. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to attenuate the behavioral effects of drugs such as cocaine and amphetamine, suggesting a potential role for these receptors in addiction. Finally, there is interest in developing more selective and potent 5-HT2A receptor antagonists that can be used in clinical settings. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has provided a valuable tool for investigating the role of these receptors, but there is still a need for more selective and potent compounds.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been extensively used in scientific research for its selective 5-HT2A receptor antagonism. It has been used in various studies related to schizophrenia, depression, anxiety, and other neuropsychiatric disorders. It has also been used in studies related to drug abuse, addiction, and withdrawal. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to have potential therapeutic effects in these disorders and has been used as a tool compound to investigate the role of 5-HT2A receptors in these conditions.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCLCZZTWHTHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)
![N-benzyl-2-{2-bromo-4-[2-(4-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B4736635.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4736642.png)
![3-(3-fluorophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4736648.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736656.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,3-oxazol-5-amine](/img/structure/B4736658.png)

![4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4736680.png)


![ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide](/img/structure/B4736719.png)

![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4736737.png)